Methyl tetradec-5-enoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

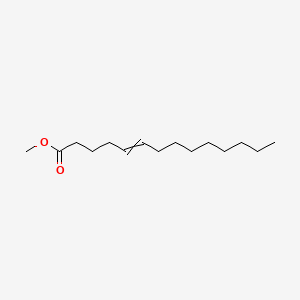

“Methyl tetradec-5-enoate” is a naturally occurring ester. It is commonly used in the fragrance and flavor industries due to its fruity, floral scent. It is also known as Methyl myristoleate or methyltetradec-5-enoate .

Synthesis Analysis

“Methyl tetradec-5-enoate” can be synthesized from myristoleic acid and methanol in the presence of a catalyst . The reaction is catalyzed by strong acids, such as sulfuric acid or p-toluenesulfonic acid . The product is then purified using distillation or chromatography .

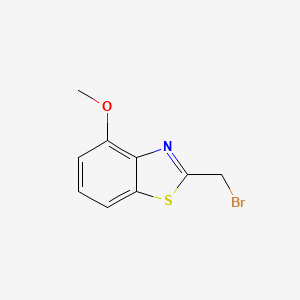

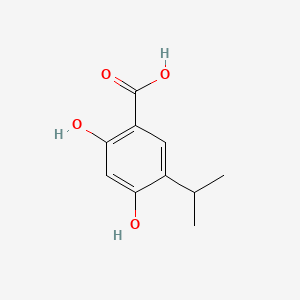

Molecular Structure Analysis

The molecular formula of “Methyl tetradec-5-enoate” is C15H28O2 . The InChI code is InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15 (16)17-2/h10-11H,3-9,12-14H2,1-2H3 . The Canonical SMILES is CCCCCCCCC=CCCCC (=O)OC .

Physical And Chemical Properties Analysis

“Methyl tetradec-5-enoate” has a molecular weight of 240.38 g/mol . It is a pale yellow liquid that is insoluble in water . It has a faint fruity and floral odor and a sweet taste .

Wissenschaftliche Forschungsanwendungen

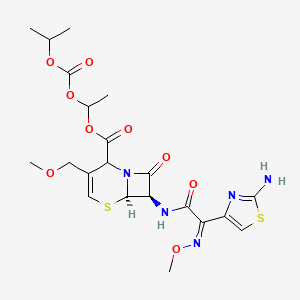

Synthesis of Tetrazole Derivatives : Methyl tetradec-5-enoate derivatives have been utilized in the synthesis of tetrazole compounds. For instance, Methyl 4-oxo-trans-2-octadecenoate, a related compound, was used to produce tetrazole derivatives, which are characterized by spectral and elemental methods (Mustafa et al., 1984).

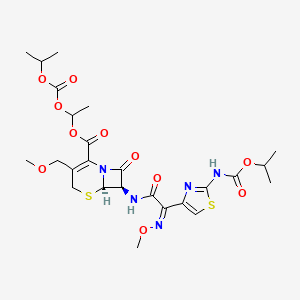

Preparation of Alpha-Bromo 5-Methyl Tetrazoles : Alpha-bromo 5-methyl tetrazole derivatives from long-chain fatty alkenoates, including Methyl tetradec-5-enoate analogs, have been synthesized. These compounds have significant synthetic utility and biological importance (Rauf & Parveen, 2004).

Study of Oxymercuration-Demercuration Reactions : Research on the oxymercuration-demercuration reactions of various unsaturated fatty esters, including methyl tetradec-5-enoate analogs, has been conducted. This study provides insights into the formation of keto- and hydroxy-esters (Lam & Jie, 1976).

Synthesis of Unsubstituted Tetramates : The use of Methyl tetradec-5-enoate related compounds in the synthesis of 3,5-unsubstituted 4-O-alkyl tetramates has been explored. These tetramates were prepared from methyl (E)-3-benzyloxy-4-oxobut-2-enoate (Paintner et al., 2002).

Synthesis of Sex Attractants of Lepidoptera : Methyl tetradec-5-enoate derivatives have been synthesized as part of a new route to create attractants for certain Lepidoptera species. The method involves the coupling of specific aldehydes with methyl 11-bromoundecanoate (Dzhemilev et al., 2004).

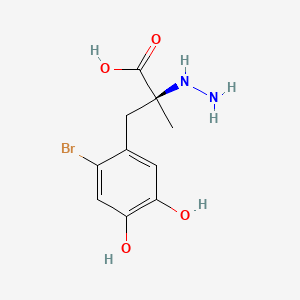

Ring-Expansion Studies : Studies on ring-expansion reactions of methyl 2-bromomethyl-5-oxiranylpent-2-enoate, a compound related to Methyl tetradec-5-enoate, have been conducted. The reactions with various acids were explored to understand the formation of tetrahydropyran and tetrahydrofuran derivatives (Tokumasu et al., 1998).

Safety And Hazards

“Methyl tetradec-5-enoate” is not intended for human or veterinary use. It is for research use only. It is recommended to handle it under inert gas and protect it from moisture . It should be kept away from heat/sparks/open flames/hot surfaces .

Relevant Papers

One relevant paper titled “Synthesis of methyl (Z)-tetracos-5-enoate and both enantiomers of ethyl (E)-6-methyltetracos-4-enoate: possible intermediates in the biosynthesis of mycolic acids in mycobacteria” discusses the synthesis of “Methyl tetradec-5-enoate” and its possible role in the biosynthesis of mycolic acids in mycobacteria .

Eigenschaften

IUPAC Name |

methyl tetradec-5-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h10-11H,3-9,12-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFYJSDEQGSUTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl tetradec-5-enoate | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1h-Cyclobuta[b]cyclopenta[e]pyridine](/img/structure/B570213.png)

![N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine](/img/structure/B570217.png)